![molecular formula C13H9ClN4O3S B2613260 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetic acid CAS No. 922023-60-7](/img/structure/B2613260.png)

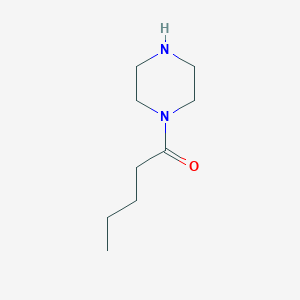

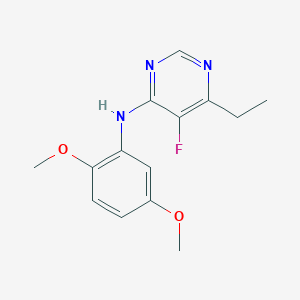

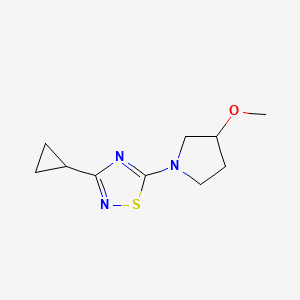

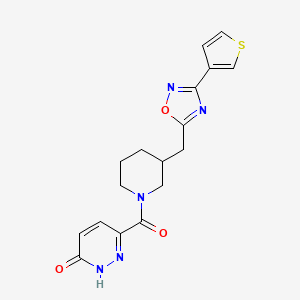

2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

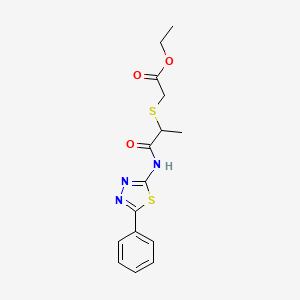

The compound “2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetic acid” is a heterocyclic compound. Heterocyclic compounds like pyrazolines and their derivatives have been the focus of interest due to their confirmed biological and pharmacological activities . Pyrimidines and their annulated derivatives exhibit significant biological activity and are versatile objects for chemical modification .

Synthesis Analysis

The synthesis of such heterocyclic systems often involves direct interaction of various 2-halo derivatives with sulfur-containing reagents . There are also methods where the formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .Chemical Reactions Analysis

The chemical reactions involving such compounds often involve nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from an intermediate, followed by a tandem nucleophilic addition – nucleophilic substitution, leading to the formation of thiopyrimidine and iminopyrimidine cycles .科学的研究の応用

Anticancer Activity

Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and tested for their in-vitro anticancer activity against various cancer cell lines . Some of the newly synthesized compounds demonstrated good to moderate anticancer activity, most of compounds shows activity against renal cancer cell lines .

Antimicrobial Activity

A new library of pyrazolo[3,4-d]pyrimidine derivatives was synthesized and screened for its antibacterial activity against two Gram-negative strains of bacteria: Pseudomonas aeruginosa and Klebsiella pneumonia and two Gram-positive bacteria: Staphylococcus aureus and Enterococcus raffinosus L .

Antioxidant Activity

Pyrazolines and their derivatives have been studied for their antioxidant activities . These compounds can help in combating oxidative stress in cells .

Anti-inflammatory Activity

Pyrazolines and their derivatives have also been reported to have anti-inflammatory activities .

Antidepressant Activity

Some pyrazolines and their derivatives have been reported to have antidepressant activities .

Anticonvulsant Activity

Certain pyrazolines and their derivatives have been reported to have anticonvulsant activities .

将来の方向性

作用機序

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.

Mode of Action

It’s known that many bioactive compounds work through strong h-bonding interactions between their moieties and the residual amino acids in the active site of the enzyme .

Biochemical Pathways

Similar compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

The compound 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetic acid significantly reduces relative RLC20 phosphorylation in both the basal and sphingosine 1-phosphate (S1P) activated states in human aortic SM cells . It also reduces contractile forces generated by intact mouse aorta in aortic tissue .

特性

IUPAC Name |

2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN4O3S/c14-7-2-1-3-8(4-7)18-11-9(5-15-18)12(21)17-13(16-11)22-6-10(19)20/h1-5H,6H2,(H,19,20)(H,16,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOVVUCUGVPVOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2613177.png)

![tert-butyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2613182.png)

![4,9-Diphenoxyisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone](/img/structure/B2613183.png)

![4-[2-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylidene)hydrazino]benzenecarboxylic acid](/img/structure/B2613190.png)

![5-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione](/img/structure/B2613193.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2613197.png)